molecular formula C8H6BrN3O2 B2971580 Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate CAS No. 1159811-45-6

Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2971580
CAS No.: 1159811-45-6
M. Wt: 256.059
InChI Key: LGEUEXGUVIIJAH-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the [1,2,4]triazolo[1,5-a]pyridine family . Compounds in this family have found wide application in drug design .


Synthesis Analysis

Methods of synthesis of [1,2,4]triazolo[1,5-a]pyridines have been published since 2002 . The methods are classified according to the types of reagents used .


Molecular Structure Analysis

The molecular structure of similar compounds like 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine has been reported . The empirical formula is C6H5BrN4 and the molecular weight is 213.03 .


Chemical Reactions Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines often involves the oxidative cyclization of N-(2-pyridyl)amidines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine have been reported . It is a solid with a molecular weight of 213.03 .

Scientific Research Applications

Synthesis of Bridged Azabicyclic Compounds

A study by Ikeda, Kugo, and Sato (1996) explored the synthesis of bridged azabicyclic compounds, showcasing the utility of radical translocation reactions. This process involves the transformation of 1-(o-halogenobenzoyl)-2-(prop-2-enyl)- and -(prop-2-ynyl)-piperidines, highlighting the chemical versatility of related triazolopyridine structures in constructing complex bicyclic frameworks (Ikeda, Kugo, & Sato, 1996).

Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine, and Pyridothiazepines

Youssef, Azab, and Youssef (2012) reported on the efficient synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave-assisted techniques. These compounds are noted for their biological activities, demonstrating the broader implications of triazolopyridine derivatives in medicinal chemistry (Youssef, Azab, & Youssef, 2012).

Innovative Routes to Indolizines and Triazolopyridines

Dawood's work (2004) details the reactions between pyridinium salts and various reagents to yield indolizine and triazolopyridine derivatives, showcasing the synthetic flexibility and potential of triazolopyridines in generating biologically relevant heterocycles (Dawood, 2004).

Diversification of Triazolopyrimidines

Tang, Wang, Li, and Wang (2014) elaborated on the synthesis, ring rearrangement, and diversification of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrating the structural and functional adaptability of triazolopyridine derivatives for further chemical modifications (Tang, Wang, Li, & Wang, 2014).

Pyridylcarbene Formation and Decomposition Studies

Abarca, Ballesteros, and Blanco (2006) investigated the thermal decomposition of bromo-triazolopyridine under pressure, revealing the formation of pyridylcarbene intermediates. This study underscores the complex reactivity and potential for novel reaction pathways offered by triazolopyridine derivatives (Abarca, Ballesteros, & Blanco, 2006).

Safety and Hazards

The safety and hazards of similar compounds like 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine have been reported . It is classified as a combustible solid .

Properties

IUPAC Name

methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-10-7-5(9)3-2-4-12(7)11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEUEXGUVIIJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=CC=C(C2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159811-45-6
Record name methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate
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